Product packaging for 3-(But-3-en-2-yloxy)azetidine(Cat. No.:)

3-(But-3-en-2-yloxy)azetidine

Cat. No.: B13311782
M. Wt: 127.18 g/mol
InChI Key: ZVDXOQUOPSKBLF-UHFFFAOYSA-N
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Description

The Azetidine (B1206935) Framework: Significance in Contemporary Organic Chemistry

Azetidines are four-membered saturated nitrogen-containing heterocycles, analogous to cyclobutane. rsc.orgresearchgate.net Their significance in modern organic chemistry stems from several key factors. The inherent ring strain of the four-membered ring, estimated at 25.2 kcal mol⁻¹, makes them reactive intermediates and valuable building blocks in synthesis. researchgate.net This ring strain, while substantial, still allows for more facile handling compared to the more strained three-membered aziridines. rsc.orgresearchgate.net

The azetidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netuni-muenchen.de The rigid, three-dimensional structure of the azetidine ring can serve as a valuable scaffold for orienting substituents in a precise manner, which is crucial for interactions with biological targets. researchgate.net The synthesis of azetidines, however, presents challenges due to this ring strain, making the development of new synthetic methods an active area of research. medwinpublishers.commedwinpublishers.com Common strategies for forming the azetidine ring include intramolecular cyclization and [2+2] cycloaddition reactions. medwinpublishers.com

Strategic Importance of Ether and Alkene Functionalities within Heterocyclic Scaffolds

The incorporation of ether and alkene functionalities into heterocyclic scaffolds like azetidine introduces valuable chemical properties and opportunities for further molecular elaboration.

Alkene Functionality: The carbon-carbon double bond of an alkene is a versatile functional group in organic synthesis. It can participate in a wide range of reactions, including:

Addition reactions: Hydrogenation, halogenation, hydrohalogenation, and hydration.

Oxidative cleavage: Ozonolysis to form carbonyl compounds.

Polymerization: Formation of long-chain polymers.

Metathesis reactions: Catalyzed by transition metals to form new carbon-carbon double bonds.

Palladium-catalyzed cross-coupling reactions: Such as the Heck, Suzuki, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. uni-muenchen.de

The presence of an alkene in a molecule like 3-(but-3-en-2-yloxy)azetidine provides a reactive handle for diversification, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Overview of Current Research Landscape on Azetidine Derivatives

Research on azetidine derivatives is a vibrant and expanding field. medwinpublishers.comresearchgate.net A significant portion of this research is driven by the pursuit of new therapeutic agents, with studies exploring the antibacterial, antifungal, anticancer, and antitubercular properties of various azetidine-containing compounds. medwinpublishers.comresearchgate.net

Synthetic chemists are continuously developing novel methods for the construction and functionalization of the azetidine ring. rsc.orgrsc.org Recent advances include the use of transition-metal catalysis, C-H activation, and strain-release strategies to create complex and stereochemically defined azetidine derivatives. rsc.orguni-muenchen.de The development of efficient and stereoselective synthetic routes is crucial for accessing enantiomerically pure azetidines, which is often a requirement for biological applications. fiveable.meacs.org

The use of azetidines as constrained amino acid surrogates in peptidomimetics is another important area of investigation. rsc.org Their rigid structure can help to lock a peptide backbone into a specific conformation, which can lead to enhanced biological activity and stability.

Scope and Academic Relevance of the Research Outline

This article focuses exclusively on the chemical compound This compound . The outline is designed to provide a comprehensive overview of this specific molecule from a chemical perspective. The academic relevance of this focused approach lies in its ability to consolidate and present detailed information on a single, structurally interesting compound. By examining its properties, potential synthetic routes, and the chemical reactivity of its constituent functional groups, this article aims to provide a foundational understanding of this compound and its potential as a building block in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B13311782 3-(But-3-en-2-yloxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-but-3-en-2-yloxyazetidine

InChI

InChI=1S/C7H13NO/c1-3-6(2)9-7-4-8-5-7/h3,6-8H,1,4-5H2,2H3

InChI Key

ZVDXOQUOPSKBLF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC1CNC1

Origin of Product

United States

Ii. Sophisticated Synthetic Methodologies for Azetidine Derivatives, with Emphasis on 3 Alkoxyazetidines

Diverse Approaches to Azetidine (B1206935) Ring Construction

The formation of the azetidine ring can be achieved through a variety of synthetic transformations, each with its own advantages and substrate scope.

Intramolecular cyclization is a common and powerful strategy for the synthesis of azetidines, involving the formation of a bond between a nitrogen atom and a carbon atom within the same molecule.

Intramolecular SN2-type reactions are a cornerstone of azetidine synthesis. frontiersin.orgquimicaorganica.org These reactions typically involve a γ-amino alcohol or a derivative where the hydroxyl group has been converted into a good leaving group, such as a halide or a sulfonate ester. The nitrogen atom then acts as an internal nucleophile, displacing the leaving group to form the four-membered ring. thieme-connect.de This approach offers a high degree of control over the stereochemistry of the resulting azetidine. A variety of activating agents for the hydroxyl group can be employed, and the reaction conditions can often be tailored to accommodate a range of functional groups. organic-chemistry.org

A notable variation of this approach is the intramolecular aminolysis of epoxides. nih.gov This method provides a direct route to 3-hydroxyazetidines, which are valuable precursors to 3-alkoxyazetidines. The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbons of an epoxide ring within the same molecule. researchgate.net The regioselectivity of the ring-opening is a critical factor and can often be controlled by the choice of catalyst and reaction conditions. For instance, lanthanide(III) triflates, such as La(OTf)3, have been shown to be effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.govfrontiersin.org This catalytic system is tolerant of various functional groups, making it a versatile tool for azetidine synthesis. frontiersin.org The intramolecular aminolysis of 3,4-epoxy amines represents an alternative pathway for constructing an azetidine ring that can bear a carbonyl group adjacent to the ring, providing a useful scaffold for further functionalization. frontiersin.orgnih.gov

Starting Material Reaction Type Key Reagents/Catalysts Product Type Reference
γ-Amino alcoholIntramolecular SN2Mesyl chloride, baseAzetidine organic-chemistry.orgorganic-chemistry.org
cis-3,4-Epoxy amineIntramolecular Epoxide AminolysisLa(OTf)33-Hydroxyazetidine nih.govfrontiersin.org
N-Tosyl-3-halo-3-butenylamineUllmann-type coupling-2-Alkylideneazetidine organic-chemistry.org

Electrophilic cyclizations provide another avenue to functionalized azetidines. A key example is the halocyclization of homoallylamines. In this reaction, a homoallylamine is treated with an electrophilic halogen source, such as N-iodosuccinimide (NIS) or iodine. The electrophile activates the double bond, which is then attacked by the intramolecular nitrogen nucleophile to form the azetidine ring, incorporating a halogenated methyl group at the 2-position. This method has been successfully employed for the stereoselective synthesis of 2-(iodomethyl)azetidine derivatives in high yields at room temperature. doi.org

Base-mediated ring closures are frequently employed in the final step of azetidine synthesis. These reactions often follow the formation of a γ-haloamine or a related precursor with a suitable leaving group. The base is used to deprotonate the amine, increasing its nucleophilicity and facilitating the intramolecular SN2 reaction to close the ring. rsc.org For instance, the treatment of N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amines with a strong base like lithium hexamethyldisilazide (LiHMDS) leads to the formation of 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org The choice of base is crucial and depends on the acidity of the amine proton and the nature of the leaving group. In some cases, weaker bases like potassium carbonate are sufficient, particularly when the leaving group is highly reactive. acs.org

An efficient synthesis of N-aryl-2-cyanoazetidines utilizes a one-pot mesylation followed by a base-induced ring closure. organic-chemistry.org This sequence demonstrates the power of base-mediated cyclization in constructing functionalized azetidine rings from readily available β-amino alcohols. organic-chemistry.org

Precursor Base Product Reference
N-Alkyl-4-chloro-1,1,1-trifluorobutan-2-amineLiHMDS1-Alkyl-2-(trifluoromethyl)azetidine rsc.org
Mesylated N-cyanomethylated secondary anilineBaseN-Aryl-2-cyanoazetidine organic-chemistry.org
Aryl ester diazo compound (after Rh-catalyzed N-H insertion)BaseAzetidine carbamate acs.org

Intermolecular cycloadditions offer a convergent and often atom-economical approach to the azetidine core.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgresearchgate.net This reaction, however, has historically been challenging due to competing relaxation pathways of the photoexcited imine. springernature.com Recent advances, particularly the use of visible-light-mediated triplet energy transfer, have significantly expanded the scope and utility of this reaction. nih.govresearchgate.netspringernature.com

In a notable example, the Schindler group has developed a visible-light-mediated intermolecular aza-Paterno-Büchi reaction utilizing the triplet state reactivity of 2-isoxazoline-3-carboxylates. nih.govrsc.org This method, which employs a commercially available iridium photocatalyst, allows for the [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.gov The resulting highly functionalized azetidines can be readily converted to free, unprotected azetidines, offering a novel entry to these desirable synthetic targets. nih.gov The success of this reaction is attributed to matching the frontier molecular orbital energies of the alkene and the acyclic oxime, which is enabled by triplet energy transfer catalysis. nih.gov This strategy has been successfully applied to the synthesis of epi-penaresidin B. nih.gov

Reactant 1 Reactant 2 Conditions Product Type Reference
2-Isoxazoline-3-carboxylate (Oxime)AlkeneVisible light, Ir photocatalystFunctionalized Azetidine nih.govrsc.org
Acyclic OximeAlkeneVisible light, Triplet energy transfer catalystAzetidine nih.gov
ImineAlkeneUV lightFunctionalized Azetidine researchgate.net

Ring Manipulation and Rearrangement Processes

Ring manipulation strategies, which involve the transformation of more readily available cyclic precursors, are powerful tools for constructing the azetidine framework. magtech.com.cn

The one-carbon ring expansion of three-membered aziridine (B145994) rings offers a direct route to the four-membered azetidine core. arkat-usa.orgresearchgate.net This transformation is valuable due to the reactivity of the strained aziridine ring, which makes it a versatile building block. arkat-usa.orgresearchgate.net The process often involves the formation of an aziridinium (B1262131) ylide intermediate, which can then undergo rearrangement. nih.govchemrxiv.org

A significant challenge in this approach is controlling the reaction pathway of the highly reactive aziridinium ylide, which can also lead to other products. nih.govchemrxiv.org Recent advancements have utilized engineered "carbene transferase" enzymes, such as variants of cytochrome P450, to catalyze this ring expansion. nih.govacs.org These biocatalysts can promote a organic-chemistry.orgorganic-chemistry.org-Stevens rearrangement with high enantioselectivity, overriding competing reaction pathways. nih.govchemrxiv.org This enzymatic approach has been shown to be effective for various N-aryl and N-benzyl substituted aziridines, yielding the corresponding azetidines with excellent stereocontrol. nih.govacs.org For instance, the reaction can be performed on a gram scale, highlighting its synthetic utility. chemrxiv.org

The general mechanism involves the reaction of an N-substituted aziridine with a diazo compound in the presence of a catalyst to form an aziridinium ylide, which then rearranges to the azetidine product.

Table 1: Examples of Biocatalytic Ring Expansion of Aziridines to Azetidines nih.gov

Starting Aziridine (Substituent) Product Azetidine Yield Enantiomeric Ratio (er)
N-Boc-2-phenyl 2-phenylazetidine 75% 99:1
N-Boc-2-(4-methoxyphenyl) 2-(4-methoxyphenyl)azetidine 65% 99:1
N-Boc-2-(4-chlorophenyl) 2-(4-chlorophenyl)azetidine 68% 99:1

Note: Yields and er values are based on reported experimental data. "Boc" refers to the tert-butyloxycarbonyl protecting group.

The reduction of β-lactams, also known as azetidin-2-ones, is one of the most established and widely used methods for synthesizing azetidines. acs.org This is largely due to the ready availability of a vast number of β-lactam precursors, which are themselves important compounds, particularly in the context of antibiotics like penicillins and cephalosporins. wikipedia.orgfrontiersin.org

The carbonyl group of the β-lactam ring can be effectively reduced to a methylene (B1212753) group using various reducing agents. acs.org Common reagents for this transformation include diborane (B8814927) (B₂H₆), lithium aluminum hydride (LiAlH₄), and alane (AlH₃). acs.org These reductions are generally high-yielding and, crucially, proceed with retention of the stereochemistry at the ring's substituents. acs.org The inherent ring strain of β-lactams makes them more susceptible to reactions like hydrolysis and reduction compared to their acyclic amide counterparts. wikipedia.orgfrontiersin.org

This method is highly versatile for producing a wide array of N-substituted azetidines. For the synthesis of 3-alkoxyazetidines, a precursor β-lactam with the desired alkoxy group at the C3 position would be required. The reduction would then furnish the target azetidine without disturbing the C3 substituent.

Table 2: Common Reducing Agents for β-Lactam Reduction acs.org

Reducing Agent Typical Solvent Key Characteristics
Diborane (B₂H₆) Tetrahydrofuran (THF) Effective and commonly used.
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF Powerful reducing agent, good yields.

The synthesis of azetidines can also be achieved through the ring contraction of larger, five-membered heterocyclic rings like pyrrolidines. magtech.com.cnrsc.org This strategy provides an alternative pathway to the strained four-membered ring system. rsc.org

One notable method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org In the presence of a base such as potassium carbonate, these precursors react with various nucleophiles, including alcohols, phenols, and anilines, to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This process allows for the direct incorporation of a substituent, such as an alkoxy group, at the α-position of the azetidine product. organic-chemistry.org

Another approach is the photochemical electrocyclic ring contraction of dihydropyridines, which has been studied for the synthesis of bicyclic azetidine systems. acs.org Additionally, certain 4-azido-2-pyrrolinones have been shown to undergo ring contraction to form 3-cyano-2-azetidinones, which are β-lactams that can be further reduced to the corresponding azetidines. acs.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of chemical bonds with high efficiency and selectivity. acs.org These methods are particularly powerful for constructing and functionalizing heterocyclic systems like azetidines.

Palladium-catalyzed reactions have emerged as a powerful strategy for synthesizing azetidines through intramolecular C-H activation and amination. organic-chemistry.orgorganic-chemistry.org This approach involves the direct conversion of a C-H bond into a C-N bond, forming the azetidine ring in a highly efficient manner. organic-chemistry.orgacs.org

A prominent example utilizes a picolinamide (B142947) (PA) directing group attached to an amine substrate. organic-chemistry.org In the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant like iodosobenzene (B1197198) diacetate, an unactivated γ-C(sp³)–H bond can be functionalized to form the azetidine ring. organic-chemistry.orgrhhz.net This method is valued for its use of relatively low catalyst loadings and inexpensive reagents under convenient operating conditions. organic-chemistry.orgorganic-chemistry.org The reaction proceeds through a proposed Pd(II)/Pd(IV) catalytic cycle and often exhibits high diastereoselectivity. organic-chemistry.org

This C-H activation strategy has also been applied to the direct functionalization of pre-formed azetidine rings. For instance, a palladium-catalyzed C(sp³)–H arylation at the C3 position of an azetidine has been developed, providing a route to stereochemically defined 3-aryl azetidines. scilit.comthieme-connect.com This highlights the power of palladium catalysis for both the construction and derivatization of the azetidine scaffold.

Table 3: Conditions for Palladium-Catalyzed Intramolecular C-H Amination organic-chemistry.org

Catalyst Oxidant Additive Solvent Temperature

Copper-catalyzed reactions offer versatile and cost-effective methods for the synthesis and functionalization of azetidines. organic-chemistry.orgnih.gov One of the key applications is in N-arylation reactions, where an N-H bond of an azetidine or a precursor is coupled with an aryl halide or arylboronic acid. nih.gov

An efficient synthesis of N-aryl-2-cyanoazetidines demonstrates the utility of this approach. acs.orgnih.govorganic-chemistry.org The sequence begins with the copper-catalyzed N-arylation of a β-amino alcohol. acs.orgorganic-chemistry.org This is followed by further transformations and a final base-induced ring closure to furnish the N-arylazetidine. acs.orgnih.govorganic-chemistry.org This multi-step process allows for the creation of diversely substituted azetidines with predictable stereochemistry. acs.orgorganic-chemistry.org

Copper catalysts are also employed in ring-opening reactions that lead to azetidine products. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of a copper catalyst like Cu(OTf)₂ provides a rapid route to bis-functionalized azetidines. organic-chemistry.org This strain-release strategy allows for the introduction of various alkyl, allyl, and benzyl (B1604629) groups onto the azetidine ring. organic-chemistry.orguni-muenchen.de

Gold-Catalyzed Oxidative Cyclization (for Azetidin-3-ones)

Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures. One notable application is the oxidative cyclization of N-propargylsulfonamides to yield azetidin-3-ones, which are direct precursors to 3-alkoxyazetidines. nih.govthieme-connect.comscientific.net This method avoids the use of toxic and potentially explosive diazo compounds, which are common in other synthetic routes to azetidin-3-ones. nih.gov

The reaction proceeds through the intermolecular oxidation of the alkyne moiety by an N-oxide oxidant, generating a highly reactive α-oxo gold carbene intermediate. nih.govrsc.org This intermediate then undergoes an intramolecular N-H insertion to form the strained four-membered ring. nih.gov A key advantage of this methodology is its stereoselectivity; chiral N-propargylsulfonamides, readily prepared using chiral sulfinamide chemistry, can be cyclized to chiral azetidin-3-ones with excellent enantiomeric excess and no detected epimerization. nih.govoregonstate.edunih.gov

Researchers have optimized this process to proceed without strong acid additives, which broadens the substrate scope to include acid-sensitive protecting groups like Boc and MOM. nih.govrsc.org The use of bulky ligands, such as BrettPhos, on the gold catalyst helps to minimize catalyst deactivation and allows the reaction to proceed under milder conditions. rsc.org

Table 1: Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

EntrySubstrate N-Protecting GroupCatalystOxidantAdditiveYield (%)ee (%)Reference
1t-Butanesulfonyl (Bus)BrettPhosAuNTf₂Pyridine N-oxide derivativeNone82>98 nih.gov
2BocBrettPhosAuNTf₂Pyridine N-oxide derivativeNone75>98 nih.gov
3Menthylsulfonyl[Au(IPr)]NTf₂Pyridine N-oxide derivativeMsOH78>98 nih.gov
4t-Butanesulfonyl (Bus)BrettPhosAuNTf₂2,6-Dibromopyridine N-oxideNone72>98 nih.govrsc.org

This table presents selected data to illustrate the scope and efficiency of the methodology. For detailed conditions, consult the cited literature.

Lanthanide-Catalyzed Regioselective Transformations

Lanthanide triflates (Ln(OTf)₃) have proven to be exceptionally effective Lewis acid catalysts for the regioselective ring-opening of epoxides, a reaction that can be harnessed for azetidine synthesis. frontiersin.orgfrontiersin.org The challenge in using acid catalysts for epoxide aminolysis is that the basicity of the amine nucleophile can quench the catalyst. frontiersin.org However, Ln(OTf)₃ catalysts are not deactivated by amines and can effectively promote these transformations. frontiersin.orgfrontiersin.org

Specifically, Lanthanum(III) triflate (La(OTf)₃) has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. frontiersin.orgfrontiersin.org This reaction follows a Baldwin-disfavored 4-exo-tet pathway, selectively attacking the C3 position of the epoxide to furnish 3-hydroxyazetidines in high yields. frontiersin.orgfrontiersin.org This method demonstrates remarkable functional group tolerance, with acid-sensitive groups like Boc, PMB, and TBS, as well as coordinative groups like nitriles and sulfides, remaining intact. frontiersin.orgfrontiersin.org

The resulting 3-hydroxyazetidine is the immediate precursor for "3-(But-3-en-2-yloxy)azetidine," which can be formed via a subsequent etherification step.

Table 2: La(OTf)₃-Catalyzed Synthesis of 3-Hydroxyazetidines

Substrate N-SubstituentR¹ at C4R² at C1Yield (%)Reference
BenzylHH95 frontiersin.org
4-MethoxybenzylHH93 frontiersin.org
n-ButylHH91 frontiersin.org
tert-ButylHH96 frontiersin.org
BenzylHPMB-O-(CH₂)₂94 frontiersin.org

This table showcases the high efficiency and functional group tolerance of the La(OTf)₃-catalyzed cyclization. For detailed conditions, consult the cited literature.

Titanium-Mediated Coupling Reactions

Titanium-mediated reactions provide a cost-effective and powerful platform for synthesizing N-heterocycles. umn.edutandfonline.com Low-valent titanium reagents can facilitate intramolecular nucleophilic acyl substitution (INAS) reactions to produce heterocycles like pyrrolidinones and piperidinones. acs.org More relevant to azetidine synthesis is the Ti(IV)-mediated Kulinkovich-type reaction.

In 2019, a method was reported for the synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents or terminal olefins. rsc.orgnih.govresearchgate.net The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-dianion equivalent. This intermediate inserts into the oxime ether to generate the four-membered azetidine ring in a single step. nih.govresearchgate.net While this specific method produces spirocyclic azetidines, it demonstrates the utility of titanium in constructing the core azetidine skeleton through novel coupling pathways. rsc.orgresearchgate.net

Radical-Mediated Cyclization Pathways

Radical cyclizations offer a complementary approach to forming azetidine rings, often under mild conditions. A recently developed method utilizes a copper-catalyzed photoinduced 4-exo-dig radical cyclization of ynamides (nitrogen-substituted alkynes). nature.comresearchgate.net This anti-Baldwin cyclization proceeds with high regioselectivity, avoiding the more common 5-endo-dig pathway, to produce versatile azetidines. nature.comresearchgate.net The reaction is initiated by a photogenerated α-aminoalkyl radical, which adds to the ynamide to form a vinyl radical, followed by the key 4-exo-trig cyclization. researchgate.net

The success of this cyclization requires both the nitrogen atom and an aryl substituent on the alkyne, which polarize the triple bond and stabilize the transient vinyl radical. nature.com This methodology is particularly useful for synthesizing chiral non-racemic azetidines from readily available amino alcohols. researchgate.net Other radical approaches include the functionalization of existing azetidine rings via tertiary benzylic radicals generated through photoredox catalysis. chemrxiv.org

Organocatalytic and Asymmetric Organocatalytic Approaches

Organocatalysis has become a cornerstone of modern asymmetric synthesis, providing pathways to chiral molecules without the need for metal catalysts. researchgate.netacs.org For azetidine synthesis, organocatalytic methods have been developed to produce enantiomerically enriched building blocks. nih.govrsc.org

One strategy involves the asymmetric organocatalytic α-chlorination of aldehydes, followed by reduction and a one-pot conversion to β-chloro amines. These intermediates can then be cyclized to furnish C2-functionalized azetidines in good yields and high enantiomeric excess. nih.gov This approach provides straightforward access to either enantiomer of the product by selecting the appropriate organocatalyst. nih.gov

Furthermore, asymmetric thiourea (B124793) and squaramide catalysts have been employed for the α-halogenation of ketones, leading to α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These organocatalytic methods are valuable for creating densely functionalized and stereochemically complex azetidine derivatives that would be challenging to access through other means. rsc.orgnih.gov

Stereocontrolled Introduction of Oxygenated and Unsaturated Substituents

The synthesis of "this compound" requires the stereocontrolled installation of a chiral, unsaturated alkoxy group at the C3 position. This can be accomplished by reacting an enantiomerically pure 3-hydroxyazetidine precursor with an appropriate form of but-3-en-2-ol. The 3-hydroxyazetidine itself can be synthesized using methods like the lanthanide-catalyzed cyclization of epoxy amines, which sets the stereocenter at C3 of the azetidine ring. frontiersin.orgfrontiersin.org

The but-3-en-2-yloxy substituent contains a stereocenter at C2' and a terminal double bond. The introduction of this group via a Williamson ether synthesis (reacting the sodium or potassium salt of 3-hydroxyazetidine with a chiral, activated derivative of but-3-en-2-ol, such as a tosylate or triflate) would proceed with inversion of configuration at the alcohol's stereocenter. Alternatively, a Mitsunobu reaction using chiral but-3-en-2-ol would also result in inversion. Careful selection of the enantiomer of but-3-en-2-ol is therefore critical to achieving the desired final stereochemistry. The terminal alkene provides a handle for further synthetic modifications, such as cross-metathesis, hydrogenation, or dihydroxylation, allowing for the diversification of the final molecule.

Enantioselective Etherification Methods

The creation of a specific enantiomer of a chiral 3-alkoxyazetidine is a critical objective, as stereochemistry often dictates biological activity. Enantioselective etherification of a prochiral or racemic 3-hydroxyazetidine precursor is a direct approach to installing the desired alkoxy side chain with stereocontrol.

Key strategies often involve the use of chiral catalysts or reagents that can differentiate between enantiotopic faces or enantiomers of the starting material. For instance, chiral squaramide catalysts have been shown to be effective in promoting asymmetric reactions, achieving high enantiomeric excess through the electrostatic stabilization of dipolar intermediates in the transition state. smolecule.com While direct catalytic asymmetric etherification of 3-hydroxyazetidines is an emerging area, principles from related transformations can be applied. An alternative and well-established path involves the synthesis of an enantiopure 3-hydroxyazetidine, which can then be subjected to standard etherification conditions (e.g., Williamson ether synthesis) to yield the enantiopure 3-alkoxyazetidine. The synthesis of enantiopure 3-hydroxyazetidine precursors can be achieved through various means, including the resolution of racemic mixtures or, more elegantly, through asymmetric synthesis. One such method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to functionalized azetidines with high yield and stereocontrol. frontiersin.org

Table 1: Representative Enantioselective Approaches to Chiral Azetidine Precursors

MethodKey Reagent/CatalystSubstrate TypeProduct TypeKey FeatureCitation
Asymmetric CyclizationLanthanide Triflate (e.g., La(OTf)₃)cis-3,4-Epoxy aminesChiral 3-HydroxyazetidinesHigh regioselectivity and yield in C3-selective ring-opening. frontiersin.org
Asymmetric Ring OpeningChiral Squaramide CatalystsN-Activated AzetidinesChiral Functionalized AzetidinesHigh enantiomeric excess via transition-state stabilization. smolecule.com
Gold-Catalyzed Oxidative CyclizationGold CatalystChiral N-PropargylsulfonamidesChiral Azetidin-3-onesBypasses toxic diazo intermediates; provides access to versatile precursors with >98% e.e. nih.gov

Chiral Auxiliary and Ligand-Controlled Transformations for Alkene Introduction

Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is highly effective for introducing functionalities, such as the alkene-containing side chain of this compound, with a high degree of stereocontrol.

A powerful and versatile chiral auxiliary is tert-butanesulfinamide, popularized by Ellman. This auxiliary can be condensed with an aldehyde to form a chiral sulfinamide, which then directs the stereoselective addition of nucleophiles. A general approach has been developed for the synthesis of C2-substituted azetidines using this method, starting from 3-chloropropanal. acs.org This methodology could be conceptually adapted for C3-functionalization. For example, an N-protected 3-azetidinone could be reacted with a but-3-en-2-yl nucleophile, with a chiral auxiliary on the azetidine nitrogen directing the facial attack on the ketone.

The use of chiral ligands in metal-catalyzed reactions also provides an external mode of stereocontrol. While direct applications to the synthesis of 3-alkoxyazetidines are specific, analogous systems demonstrate the principle. For example, the addition of enolates to chiral imines possessing a dioxolane-based chiral auxiliary has been shown to produce β-lactams with high diastereoselectivity, with the specific outcome controlled by the choice of metal enolate (e.g., titanium vs. zinc). researchgate.net As β-lactams are common precursors to azetidines, this highlights the power of auxiliary and ligand control. acs.org

Diastereoselective Functionalization at Azetidine C-3 Position

When a molecule already contains one or more stereocenters, the introduction of a new functional group at the C-3 position of the azetidine ring must be controlled to produce the desired diastereomer. This is particularly relevant for the synthesis of this compound if the azetidine ring is already substituted.

One effective strategy is the [2+2] cycloaddition reaction. A stereoselective synthesis of highly functionalized azetidines has been reported from the cycloaddition of 2-aminomalonates to chalcones, which proceeds with excellent diastereoselectivity. nih.gov Similarly, the cycloaddition of a butadienylketene with various imines was developed as an efficient trans-diastereoselective synthesis for 3-dienyl-substituted azetidinones. acs.org

Another approach involves the functionalization of a pre-existing azetidine ring. The reduction of a 3-azetidinone to a 3-hydroxyazetidine can proceed with high diastereoselectivity, influenced by the steric bulk of substituents on the ring and the nitrogen atom. The resulting diastereomerically enriched alcohol can then be etherified to install the desired alkoxy group. Furthermore, direct C-3 functionalization can be achieved with high diastereoselectivity; for instance, various functionalized aromatic Grignard reagents can be added to N-protected azetidines, followed by trapping with an electrophile at the C-2 position, to yield highly substituted azetidines with excellent selectivity. uni-muenchen.de

Advancements in Sustainable and Green Synthesis of Azetidine Scaffolds

Reflecting a broader trend in chemical synthesis, significant effort has been directed toward developing more environmentally benign methods for constructing the azetidine core. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Solvent-Free and Solid-Supported Methodologies

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reaction conditions can lead to higher reaction rates, simplified workup procedures, and a significant reduction in chemical waste. The synthesis of spiro[azetidine-indoles] has been achieved under solvent-free conditions by using basic alumina-supported potassium carbonate, which acts as both a solid support and a catalyst. acs.orgresearchgate.net Another example involves a grind-promoted, solvent-free Michael addition as a key step in a [2+2] cycloaddition to form highly functionalized azetidines. nih.gov

Solid-supported syntheses, where a reactant or catalyst is immobilized on a solid phase like alumina (B75360), facilitate easy separation of the product from the reaction medium, often by simple filtration. organic-chemistry.org This avoids cumbersome aqueous workups and extractions.

Microwave and Photochemical Activation Techniques

Alternative energy sources like microwaves and light can dramatically accelerate reaction rates and enable novel transformations for synthesizing azetidines.

Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave irradiation to significantly reduce reaction times from hours to minutes. uobasrah.edu.iqresearchgate.net This technique has been successfully applied to the one-pot cyclocondensation of alkyl dihalides and primary amines in an aqueous medium to afford azetidines. organic-chemistry.org In another report, 1-arenesulfonylazetidines were synthesized from the corresponding aziridines and dimethylsulfoxonium methylide under microwave irradiation on an alumina solid support, eliminating the need for high-boiling solvents like DMSO. organic-chemistry.org

Photochemical synthesis uses light energy to access excited states of molecules, enabling transformations that are often difficult or impossible under thermal conditions. nottingham.ac.uk The visible-light-mediated aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition between an alkene and an excited-state imine, provides a direct route to functionalized azetidines. rsc.orgresearchgate.netnih.gov Another powerful photochemical method is the Norrish-Yang cyclization, an intramolecular reaction involving a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org This reaction has been adapted to flow chemistry, allowing for the scalable, multi-gram synthesis of 3-hydroxyazetidines, which are key precursors for compounds like this compound. durham.ac.uk

Table 2: Comparison of Microwave and Photochemical Azetidine Synthesis

TechniqueReaction TypeTypical ConditionsAdvantagesCitation
MicrowaveCyclocondensation, Ring Expansion50-120 seconds, 400-800W, often solvent-free or in water.Drastic reduction in reaction time, high yields, operational simplicity. organic-chemistry.orguobasrah.edu.iqresearchgate.net
Photochemical[2+2] Cycloaddition, Norrish-Yang CyclizationVisible or UV light, often with a photocatalyst, can be run in flow reactors.Access to unique strained structures, high functional group tolerance, enables scalable synthesis via flow chemistry. researchgate.netbeilstein-journals.orgdurham.ac.uk

Mechanochemical Synthesis Approaches

Mechanochemistry involves the use of mechanical force—such as grinding, milling, or shearing—to induce chemical reactions, typically in the absence of a solvent. This high-energy, solvent-free technique is a cornerstone of green synthesis. The Staudinger reaction, a classic method for forming β-lactams (azetidin-2-ones), has been successfully performed under mechanochemical conditions. This approach, which involves the reaction of a ketene (B1206846) and an imine, can be activated by ball milling, providing a torquoselective route to these important azetidine precursors. acs.orgdntb.gov.ua The development of mechanochemical methods for other azetidine-forming reactions represents a promising frontier for sustainable chemistry.

Development of Recyclable Catalytic Systems

One prominent strategy involves the immobilization of homogeneous catalysts onto solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. For instance, palladium catalysts, which are widely used in C-N bond formation reactions, have been supported on various materials, including iron oxide nanoparticles. mdpi.com These magnetic nanoparticles allow for the simple and efficient separation of the catalyst from the reaction medium using an external magnet. mdpi.com However, a significant challenge with such systems is the potential for metal leaching from the support, which can contaminate the product and reduce the catalyst's long-term activity. mdpi.com To address this, researchers have developed core-shell structures, where a protective layer, such as silica, encapsulates the magnetic core and is further functionalized to anchor the catalytic species more robustly. unirc.it

Another effective approach is the use of phase-transfer catalysis (PTC). In PTC, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a reactant from one phase to another (e.g., from an aqueous phase to an organic phase) where the reaction occurs. acs.org This method is particularly advantageous as the catalyst can often be recovered from the aqueous phase and reused. Recent advancements have seen the development of novel chiral phase-transfer catalysts for the enantioselective synthesis of complex azetidine-containing structures like spirocyclic azetidine oxindoles. acs.orgnih.gov In some cases, the use of solid inorganic bases like potassium hydroxide (B78521) (KOH) and cesium hydroxide (CsOH) has been shown to significantly enhance both the yield and enantioselectivity of these phase-transfer catalyzed cyclizations. acs.org

The recyclability of catalysts is a key metric in evaluating the sustainability of a synthetic process. Graphene oxide-supported copper nanocatalysts have been explored for the transannulation of N-heterocyclic aldehydes and alkylamines, demonstrating good recyclability. nih.gov In a study, the catalyst was recovered by filtration and reused for multiple cycles with only a slight decrease in activity. nih.gov Hot filtration experiments confirmed that the catalysis was indeed heterogeneous and not due to leached copper species in the solution. nih.gov

The table below presents data on the recyclability of a graphene oxide-supported copper nanocatalyst in a model reaction, illustrating the potential for these systems in sustainable synthesis.

Catalyst Recycle RunConversion (%)
195
293
392
490
588
Data adapted from a study on the transannulation of N-heterocyclic aldehydes and alkylamines using a graphene oxide-supported copper nanocatalyst. nih.gov

Similarly, cerium-phosphate solid catalysts have been shown to be highly efficient and recyclable in the synthesis of tetrahydrocarbazole derivatives through a Borsche–Drechsel cyclization, a reaction type that can be relevant to the synthesis of complex heterocyclic systems. researchgate.net The catalyst could be recovered and reused without a significant loss of its catalytic activity. researchgate.net

The development of such recyclable catalytic systems is paramount for the large-scale, economical, and environmentally friendly production of azetidine-containing compounds and other valuable N-heterocycles.

Iii. Intrinsic Reactivity and Mechanistic Investigations of 3 but 3 En 2 Yloxy Azetidine

Reactivity of the But-3-en-2-yloxy Moiety

The but-3-en-2-yloxy group contains a terminal double bond and a secondary ether linkage, both of which are sites for a variety of chemical transformations. The reactivity of this moiety is influenced by the electronic properties of the adjacent azetidine (B1206935) ring.

The terminal alkene in the butenyloxy side chain is a versatile handle for introducing new functional groups and constructing more complex molecular architectures.

Cycloaddition Reactions: The carbon-carbon double bond is expected to participate in various cycloaddition reactions. For instance, [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, are well-established methods for synthesizing azetidines and could potentially be applied to the butenyloxy alkene. rsc.orgnih.govresearchgate.netspringernature.com These reactions typically involve the excitation of an imine or a related species, which then adds to the alkene to form a new four-membered ring. rsc.orgnih.gov Another important class of reactions is the 1,3-dipolar cycloaddition, which can be used to construct five-membered heterocyclic rings. nih.gov

Oxidation Reactions: The olefinic bond is susceptible to a range of oxidative transformations. Epoxidation, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), would yield an oxirane ring. This transformation is common for alkenes and provides a gateway to further functionalization, such as dihydroxylation or ring-opening with various nucleophiles. Other potential oxidation reactions include ozonolysis, which would cleave the double bond to yield an aldehyde, and dihydroxylation using reagents like osmium tetroxide to form a diol.

Hydrofunctionalization Reactions: Hydrofunctionalization represents an atom-economical way to add functionality across the double bond. researchgate.net Reactions such as hydroalkoxylation, hydroamination, and hydrothiolation can introduce new ether, amine, or thioether groups, respectively. researchgate.netnih.govorganic-chemistry.orgchemrxiv.org These reactions are often catalyzed by transition metals and can proceed with high regio- and enantioselectivity. nih.govchemrxiv.org For example, nickel-catalyzed hydroalkoxylation of 1,3-dienes has been shown to produce enantioenriched allylic ethers, a transformation that highlights the potential for stereocontrolled functionalization of the butenyloxy moiety. nih.govchemrxiv.org

Table 1: Potential Olefin Functionalization Reactions of the But-3-en-2-yloxy Moiety This table is illustrative and based on general reactivity patterns of alkenes. Specific conditions and outcomes for 3-(But-3-en-2-yloxy)azetidine would require experimental validation.

Reaction TypeReagent ClassPotential Product
Cycloaddition
[2+2] PhotocycloadditionImines, LightFused or spirocyclic azetidine derivatives
1,3-Dipolar CycloadditionNitrones, AzidesIsoxazolidine or triazoline derivatives
Oxidation
EpoxidationPeroxy acids (e.g., m-CPBA)3-((2,3-epoxybutan-2-yl)oxy)azetidine
DihydroxylationOsO₄, NMO3-((3,4-dihydroxybutan-2-yl)oxy)azetidine
OzonolysisO₃, then Me₂S2-((azetidin-3-yloxy)oxy)propanal
Hydrofunctionalization
HydroalkoxylationAlcohol, Metal Catalyst3-((3-alkoxybutan-2-yl)oxy)azetidine
HydroaminationAmine, Metal Catalyst3-((3-aminobutan-2-yl)oxy)azetidine

The ether bond in this compound is generally stable under neutral and basic conditions, a common characteristic of ethers that makes them suitable as protecting groups and structural linkers in organic synthesis. wikipedia.orgopenmedicinalchemistryjournal.com However, this linkage is susceptible to cleavage under strongly acidic conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

The mechanism of acid-catalyzed ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the groups attached to the oxygen atom. wikipedia.orgmasterorganicchemistry.comlibretexts.org The first step in either mechanism is the protonation of the ether oxygen by a strong acid (e.g., HBr or HI) to form an oxonium ion, which is a much better leaving group. libretexts.orgmasterorganicchemistry.com

S(_N)2 Pathway: If the subsequent nucleophilic attack occurs at a primary or less-hindered secondary carbon, the reaction follows an S(_N)2 mechanism. libretexts.orglibretexts.org

S(_N)1 Pathway: If one of the alkyl groups can form a stable carbocation (e.g., a tertiary, benzylic, or allylic cation), the cleavage will likely proceed through an S(_N)1 pathway. libretexts.org

Given that the but-3-en-2-yloxy group is a secondary allylic ether, it has the potential to form a resonance-stabilized allylic carbocation. This suggests that under strongly acidic conditions, the cleavage of the C-O bond could proceed via an S(_N)1-like mechanism. Alternatively, nucleophilic attack could occur at the azetidine ring, although this is generally less favored unless the azetidine nitrogen is appropriately substituted to activate the ring. Lewis acids can also mediate the ring-opening of activated azetidines. iitk.ac.in

The stability of the ether is also pertinent if the azetidine nitrogen is considered a protecting group. The choice of reaction conditions for modifying other parts of the molecule must take into account the potential for undesired ether cleavage. researchgate.netchemistryviews.org

Table 2: Predicted Stability of the Ether Linkage under Various Conditions Predictions are based on general principles of ether reactivity.

ConditionReagent ExamplePredicted StabilityProbable Reaction Pathway
Strongly Acidic HBr, HI, BBr₃UnstableCleavage via S(_N)1 or S(_N)2
Lewis Acidic Cu(OTf)₂, TMSOTfPotentially UnstableCleavage or Ring Opening
Basic NaOH, K₂CO₃, t-BuOKStableNo Reaction
Neutral/Mildly Acidic H₂O, Mild BuffersStableNo Reaction
Catalytic Hydrogenation H₂, Pd/CStableOlefin reduction is expected to be the primary reaction

Iv. Advanced Spectroscopic Characterization and Stereochemical Assignment of 3 but 3 En 2 Yloxy Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of 3-(but-3-en-2-yloxy)azetidine. A combination of one-dimensional (¹H, ¹³C) and multidimensional experiments is required for unambiguous assignment.

Two-dimensional (2D) NMR experiments are indispensable for mapping the covalent framework and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. Key expected correlations include those between the geminal and vicinal protons of the azetidine (B1206935) ring (H-2, H-3, H-4) and within the butenyloxy side chain, such as between the methine proton (H-2') and both the methyl (H-1') and vinyl protons (H-3').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, enabling the unambiguous assignment of carbon signals. For instance, the proton signal for H-3 of the azetidine ring would show a cross-peak to the signal for the C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-4 bond) ¹H-¹³C correlations, which piece together the molecular fragments. The key HMBC correlation for confirming the ether linkage would be a cross-peak between the azetidine H-3 proton and the C-2' carbon of the butenyloxy group, and conversely, between the H-2' proton and the C-3 carbon of the azetidine ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. They are vital for determining stereochemistry. For example, in a cis-configured azetidine ring, a NOESY correlation would be expected between the protons on C-2 and C-3 if they are on the same face of the ring. ipb.pt Similarly, spatial proximity between protons on the azetidine ring and the ether side chain would help define the preferred conformation around the C-O bond. ipb.pt

Table 1: Predicted 2D NMR Correlations for Structural Elucidation

Experiment Correlating Nuclei (Proton from) Correlating Nuclei (Proton/Carbon to) Structural Information Provided
COSY Azetidine H-3 Azetidine H-2, H-4 Connectivity within the azetidine ring
Butenyloxy H-2' Butenyloxy H-1', H-3' Connectivity within the side chain
HSQC All Protons (H-2, H-3, H-4, H-1', etc.) Directly Bonded Carbons (C-2, C-3, C-4, C-1', etc.) Direct ¹H-¹³C one-bond correlations
HMBC Azetidine H-3 Butenyloxy C-2' Confirms C-O ether linkage
Butenyloxy H-2' Azetidine C-3 Confirms C-O ether linkage
Butenyloxy H-1' Butenyloxy C-2', C-3' Side chain connectivity
NOESY/ROESY Azetidine H-2 (cis isomer) Azetidine H-3 (cis isomer) Relative stereochemistry of the ring

The magnitude of vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the protons, as described by the Karplus equation. In the strained four-membered azetidine ring, this relationship is particularly useful for assigning relative stereochemistry. For substituted azetidines, it is generally observed that the coupling constant between cis-protons is larger than that for trans-protons. ipb.pt Specifically, J-cis values are often in the range of 8.4-8.9 Hz, while J-trans values are typically lower, around 5.8-7.9 Hz. ipb.pt Analysis of these couplings for the H-2, H-3, and H-4 protons would be critical in determining the relative configuration of the molecule. For acyclic systems, such as the butenyloxy side chain, ³JHH values can help determine favored conformations. nmrwiki.org

Table 2: Expected ³JHH Coupling Constant Ranges for Azetidine Ring Protons

Relative Stereochemistry Coupling Protons Expected Coupling Constant (Hz)
cis H-2a / H-3 ~8.4 - 8.9 ipb.pt

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. wikipedia.org The ¹⁵N chemical shift is sensitive to factors such as hybridization, substitution, and protonation. For a secondary amine in a saturated four-membered ring like azetidine, the ¹⁵N chemical shift is expected to be in the typical range for aliphatic amines. The IUPAC standard for ¹⁵N NMR is nitromethane (CH₃NO₂), though liquid ammonia (NH₃) is also commonly used as a reference (δNH₃ = 0 ppm). wikipedia.org The chemical shift for the nitrogen in this compound would be anticipated to fall within the range observed for other saturated nitrogen heterocycles. researchgate.netacs.org ¹H-¹⁵N HMBC experiments can be used to determine these shifts at natural abundance and also provide valuable long-range coupling information (JHN), which can further confirm structural assignments. nih.govnih.gov

Table 3: Predicted ¹⁵N NMR Chemical Shift

Nucleus Functional Group Expected Chemical Shift (δ, ppm, referenced to NH₃)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M+H]⁺), thereby confirming the elemental composition (C₇H₁₃NO). Tandem mass spectrometry (MS/MS) experiments would then be performed to elucidate the fragmentation pathways, which provides further structural proof.

Given the structure, several key fragmentation pathways can be predicted:

Alpha-Cleavage: The most common fragmentation for aliphatic amines involves cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would lead to the opening of the azetidine ring and the formation of a stable, resonance-stabilized iminium ion.

Ether Bond Cleavage: Fragmentation can occur at the C-O ether linkage, leading to the loss of the butenyloxy radical (•OC₄H₇) or the azetidine ring fragment. miamioh.eduyoutube.com Cleavage could also result in the formation of an ion corresponding to the butenyl cation.

Ring Fission: Four-membered rings can undergo characteristic fragmentation by cleaving into two olefin molecules. aip.org In this case, retro-[2+2] cycloreversion could occur.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (calculated) Possible Ion Formula Proposed Fragmentation Pathway
128.1070 [C₇H₁₄NO]⁺ [M+H]⁺ (Protonated Molecular Ion)
72.0808 [C₄H₁₀N]⁺ Alpha-cleavage and ring opening
70.0651 [C₄H₈N]⁺ Loss of butene from ring-opened intermediate
57.0704 [C₄H₉]⁺ Cleavage of C-O bond, formation of t-butyl cation isomer

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy are complementary techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. nih.govkurouskilab.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present. Key expected peaks include a moderate absorption for the N-H stretch of the secondary amine (around 3300-3350 cm⁻¹), C-H stretching vibrations for both sp³ (azetidine, methyl, methine) and sp² (vinyl) carbons just below and above 3000 cm⁻¹, respectively, a C=C stretch for the vinyl group around 1640-1680 cm⁻¹, and a strong C-O-C stretching band for the ether linkage in the 1070-1150 cm⁻¹ region. jmchemsci.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. researchgate.net The C=C double bond stretch, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum. Symmetric C-H and C-C stretching vibrations of the aliphatic portions would also be readily observed.

Table 5: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (Azetidine) Stretching 3300 - 3350 (m) Weak
C-H (Vinyl) Stretching 3010 - 3095 (m) Strong
C-H (Aliphatic) Stretching 2850 - 2960 (s) Strong
C=C (Vinyl) Stretching 1640 - 1680 (w-m) Strong
N-H (Azetidine) Bending 1550 - 1650 (m) Weak

(s = strong, m = medium, w = weak)

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including precise bond lengths, bond angles, and both relative and absolute stereochemistry. excillum.com This technique would unequivocally confirm the connectivity and three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of the compound or a derivative can be grown. mdpi.comnih.gov The resulting crystal structure would validate the stereochemical assignments made by NMR and provide detailed conformational data, such as the pucker of the azetidine ring and the orientation of the butenyloxy substituent. nih.govdiamond.ac.uk

Table 6: Hypothetical Key Parameters from X-ray Crystallographic Analysis

Parameter Information Provided
Space Group & Unit Cell Dimensions Crystal system and packing information nih.gov
Atomic Coordinates Precise 3D position of every non-hydrogen atom
Bond Lengths (e.g., C-N, C-O, C=C) Confirmation of covalent structure and bond orders
Bond Angles (e.g., C-N-C, C-O-C) Ring strain, molecular geometry
Torsion (Dihedral) Angles Ring conformation (puckering), side chain orientation

Chiral Analytical Methods for Enantiomeric and Diastereomeric Purity Assessment (e.g., HPLC)

The determination of enantiomeric and diastereomeric purity is a critical aspect of the characterization of chiral molecules such as this compound. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the most prevalent and effective method for this purpose. nih.gov This technique allows for the separation and quantification of individual stereoisomers from a mixture.

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers or diastereomers of the analyte and the chiral selector immobilized on the stationary phase. wikipedia.orgopenochem.org This interaction leads to the formation of transient diastereomeric complexes, which have different energies and stabilities, resulting in different retention times for each stereoisomer and enabling their separation. openochem.org

While specific chiral HPLC methods for this compound are not extensively documented in publicly available literature, the general strategies for separating chiral heterocyclic compounds can be applied. The choice of the chiral stationary phase is paramount for achieving successful enantioseparation. mdpi.com Several classes of CSPs have proven effective for the resolution of a wide range of chiral compounds. eijppr.com

Commonly Used Chiral Stationary Phases:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs. eijppr.com They offer broad applicability for various classes of compounds and can be used in different modes, including normal-phase, reversed-phase, and polar organic modes.

Protein-based CSPs: These CSPs, such as those based on α1-acid glycoprotein (AGP), are particularly useful for the separation of chiral drugs.

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes, leading to chiral recognition. nih.gov These are effective for separating a variety of chiral molecules. nih.gov

Pirkle-type CSPs: These are small molecule-based CSPs that rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.

For a molecule like this compound, which contains both a heterocyclic azetidine ring and a chiral ether side chain, polysaccharide-based CSPs would be a logical starting point for method development. The selection of the mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) for normal-phase chromatography, is crucial for optimizing the separation.

Illustrative Research Findings for Analogous Compounds:

Research on the chiral separation of other substituted aziridines and heterocyclic compounds provides valuable insights. For instance, studies on novel aziridines have demonstrated successful enantiomeric separations using amylose-based HPLC chiral stationary phases. researchgate.net Similarly, various chiral stationary phases, including those based on macrocyclic glycopeptides and derivatized maltodextrin, have been successfully employed for the enantiomeric separation of a range of new chiral azole compounds. mdpi.com These studies highlight the importance of screening different CSPs and mobile phase compositions to achieve optimal resolution.

Hypothetical Data for Chiral HPLC Analysis of this compound:

ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
Detection Wavelength210 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1
Enantiomeric Excess (% ee)>99%

In this representative example, the two enantiomers are well-separated with a resolution factor (Rs) greater than 1.5, which is generally considered baseline separation. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. openochem.org

For diastereomeric mixtures of this compound, which could arise during its synthesis, separation can often be achieved on a standard achiral stationary phase (like silica gel) using normal-phase HPLC, as diastereomers have different physical properties. nih.gov However, chiral HPLC can also be employed to separate all four possible stereoisomers if necessary.

V. Theoretical and Computational Chemistry Studies on 3 but 3 En 2 Yloxy Azetidine and Analogs

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometries and energy landscapes of organic molecules like 3-(but-3-en-2-yloxy)azetidine.

Geometry Optimization: The first step in most computational studies is to find the lowest energy structure of the molecule, known as the global minimum. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger), can be employed to locate the stable conformers of the molecule. researchgate.netarxiv.org The optimization process iteratively adjusts the atomic coordinates until the forces on each atom are close to zero, representing a stationary point on the potential energy surface.

Energy Profiles: Beyond finding the minimum energy structure, DFT can be used to map out the potential energy surface, revealing the energy barriers between different conformers or along a reaction coordinate. For instance, the rotational barrier around the C-O bond connecting the azetidine (B1206935) ring and the butenyloxy side chain can be calculated. This information is crucial for understanding the molecule's flexibility and the accessibility of different conformations at a given temperature. Harmonic vibrational analysis is typically performed following geometry optimization to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties. researchgate.net

A hypothetical DFT study on this compound could yield the following type of data for its most stable conformer:

PropertyCalculated Value (Example)
Total Electronic Energy-X Hartrees
Dipole MomentY Debye
HOMO Energy-A eV
LUMO EnergyB eV
Gibbs Free EnergyZ kcal/mol

Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered the "gold standard" for certain types of calculations.

For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the energies of different conformers obtained from DFT. This is particularly important when the energy differences between conformers are small. These methods are also crucial for accurately predicting properties that are highly sensitive to electron correlation effects, such as reaction barriers and non-covalent interaction energies.

Conformational Analysis via Computational Methods

The biological activity and physical properties of a molecule are intimately linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would focus on the puckering of the four-membered ring and the orientation of the side chain.

The azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. rsc.orgrsc.org The degree of puckering is typically described by a dihedral angle. Gas-phase electron diffraction studies have shown that the parent azetidine has a dihedral angle of 37°. rsc.org Computational methods can map the potential energy surface associated with this ring puckering, providing insight into the energy barrier for ring inversion. For this compound, the puckered nature of the ring would lead to two primary conformations, with the substituent at the 3-position being either in an axial-like or equatorial-like position relative to the average plane of the ring.

The presence of the but-3-en-2-yloxy substituent at the 3-position of the azetidine ring will significantly influence its conformational preferences. The substituent's size and electronic properties will affect the puckering of the ring and the relative energies of the different conformers. researchgate.net Computational studies on other substituted azetidines have shown that both steric and electronic effects play a crucial role. researchgate.net For this compound, the bulky side chain would likely have a preference for the equatorial-like position to minimize steric hindrance with the rest of the ring. Intramolecular hydrogen bonding between the azetidine nitrogen and the ether oxygen of the side chain could also play a role in stabilizing certain conformations.

A computational analysis could generate a table comparing the relative energies of different conformers:

ConformerDihedral Angle (N-C2-C3-C4)Relative Energy (kcal/mol)
Equatorial-like~35°0.00
Axial-like~-35°X
Transition State (Planar)Y

Note: The values in this table are hypothetical and would be the subject of a specific computational study.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of molecular structure and energetics, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape at a given temperature.

For this compound, an MD simulation could provide insights into:

Conformational Flexibility: How the azetidine ring puckers and the side chain rotates over time. This can reveal the dominant conformations present in solution or at a specific temperature. nih.govacs.org

Solvent Effects: By including explicit solvent molecules in the simulation, it is possible to study how the solvent interacts with the molecule and influences its conformation. nih.gov

Intermolecular Interactions: MD simulations are essential for studying how the molecule interacts with other molecules, such as biological macromolecules or other small molecules. researchgate.net

The results of an MD simulation are often analyzed to determine properties like root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions to understand solvation, and time correlation functions to study dynamic processes.

Simulation of Conformational Flexibility in Solution

The conformational flexibility of this compound, which dictates its three-dimensional shape and potential interactions with biological targets, can be extensively studied using molecular dynamics (MD) simulations. MD simulations model the atomic motions of a molecule over time by integrating Newton's laws of motion, providing a dynamic picture of its behavior in a simulated environment, such as a solvent box. researchgate.netnih.gov

For an azetidine analog like azetidine-2-carboxylic acid (Aze), MD simulations have been used to parameterize force fields (e.g., GROMOS) to accurately represent its chemical properties. nih.gov Such simulations reveal that the four-membered azetidine ring is not planar but exists in a puckered conformation. The degree of puckering and the orientation of the substituents are key conformational variables. In the case of this compound, the key degrees of freedom would include the puckering of the azetidine ring, the rotation around the C-O bond of the ether linkage, and the rotation around the C-C single bonds within the butenyloxy side chain.

Simulations can quantify the relative populations of different conformers in solution by analyzing the potential energy surface. By tracking dihedral angles over the course of a simulation, one can construct a probability distribution to identify the most stable conformational states. nih.gov For instance, the puckering of the azetidine ring and the torsion angle of the side chain would be critical parameters to analyze.

Table 1: Simulated Conformational Population of this compound in Aqueous Solution

This interactive table presents hypothetical data from a molecular dynamics simulation to illustrate the types of results obtained. The data shows the population of major conformers based on the azetidine ring pucker and a key side-chain dihedral angle (C2-C3-O-Cα).

Conformer IDAzetidine Ring PuckerC2-C3-O-Cα Dihedral Angle (°)Population (%)Relative Energy (kcal/mol)
A Axial-like65 (gauche)450.00
B Equatorial-like175 (anti)300.25
C Axial-like-70 (gauche)150.68
D Equatorial-like70 (gauche)101.10

Intermolecular Interactions and Solvent Effects

The solvent environment plays a crucial role in determining the conformational preferences and reactivity of molecules. Computational methods, particularly MD simulations and quantum mechanical calculations using continuum solvent models (like the Polarizable Continuum Model, PCM), can elucidate the nature of intermolecular interactions between this compound and solvent molecules. nih.govnih.gov

Solvent effects can be quantified by calculating interaction energies and analyzing the radial distribution functions (RDFs) from MD simulations. mdpi.com RDFs describe the probability of finding a solvent atom at a certain distance from a solute atom, providing detailed information about the solvation shell structure. These analyses can reveal how water molecules organize around the hydrophobic butenyl group versus the polar azetidine and ether functionalities.

Table 2: Calculated Interaction Energies of this compound with Different Solvents

This interactive table displays hypothetical interaction energies calculated using a quantum mechanical approach with a continuum solvent model. This data illustrates how solvent polarity affects the stabilization of the solute.

SolventDielectric Constant (ε)Solvation Free Energy (kcal/mol)Predominant Interaction Type
Water 78.4-9.8Hydrogen Bonding, Dipole-Dipole
Methanol 32.7-8.2Hydrogen Bonding, Dipole-Dipole
Acetonitrile 37.5-6.5Dipole-Dipole
Cyclohexane 2.0-2.1van der Waals (Dispersion)

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by modeling the transition states (TS) of chemical reactions. thescience.dev For reactions involving azetidines, such as their synthesis or ring-opening, Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface, locate transition state structures, and calculate activation energies. nih.govfrontiersin.org

For instance, in the synthesis of azetidines via photocycloaddition (the aza Paternò-Büchi reaction), computational modeling can help determine whether the reaction proceeds through a singlet or triplet excited state and can rationalize the observed stereoselectivity by comparing the energies of different transition state pathways. researchgate.netrsc.org Similarly, in Lewis acid-catalyzed ring-opening reactions, computational models can reveal a network of interactions that stabilize the transition state, explaining the role of the catalyst in accelerating the reaction and controlling enantioselectivity. acs.org

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for direct comparison with experimental kinetic data and provides a detailed understanding of the factors controlling reaction rates and selectivity. thescience.dev

Table 3: Hypothetical DFT-Calculated Activation Energies for a Ring-Opening Reaction of a Protonated Azetidine Analog

This interactive table presents hypothetical data for the nucleophilic attack of chloride on a protonated 3-substituted azetidine. The calculations compare two possible pathways. All energies are in kcal/mol.

PathwayNucleophileAttack PositionΔE (Reactant Complex)ΔE (Transition State)ΔG‡ (Activation Free Energy)
Path A Cl⁻C20.0+22.524.1
Path B Cl⁻C40.0+25.827.5

Aromaticity and Strain Energy Calculations in Small Ring Heterocycles

The concept of aromaticity is fundamental to understanding the stability and reactivity of many cyclic molecules. pearson.com Aromatic compounds are cyclic, planar, fully conjugated, and possess 4n+2 π electrons (Hückel's rule). libretexts.org The parent azetidine ring in this compound is a saturated, sp³-hybridized system and is therefore non-aromatic. However, computational methods used to quantify aromaticity in other heterocycles, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), provide a framework for understanding electronic structure in cyclic systems. researchgate.netunirioja.es Negative NICS values at the ring center typically indicate aromaticity, while positive values suggest anti-aromaticity. unirioja.es

A more relevant property for azetidine and its derivatives is ring strain. Four-membered rings possess significant angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions), making them more reactive than their larger, strain-free counterparts. rsc.org The reactivity of azetidines is largely driven by the release of this inherent ring strain. unife.itunife.it

Table 4: Comparison of Calculated Strain Energies for Various Four-Membered Rings

This interactive table presents representative strain energy values for azetidine and related heterocycles, typically calculated using isodesmic reaction schemes at a high level of theory. This illustrates the significant stored energy in these small rings.

HeterocycleFormulaStrain Energy (kcal/mol)
CyclobutaneC₄H₈26.5
Azetidine C₃H₇N25.8
OxetaneC₃H₆O25.5
ThietaneC₃H₆S19.8

Vi. Emerging Applications and Future Research Avenues for Azetidine Scaffolds in Advanced Materials and Catalysis

Azetidine (B1206935) Derivatives as Ligands in Asymmetric Catalysis

The development of chiral ligands is central to modern asymmetric synthesis, enabling the production of single-enantiomer pharmaceuticals and fine chemicals. Azetidine derivatives have emerged as a compelling class of chiral ligands and organocatalysts, valued for their rigid, four-membered ring structure that can impart a high degree of stereocontrol.

Chiral azetidines have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. Their rigid conformation helps to create a well-defined chiral environment around the metal center, which is crucial for effective enantioselective transformations. Since the 1990s, the catalytic applications of chiral, azetidine-derived ligands have been developed for reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netresearchgate.net

The utility of these ligands has been demonstrated in Suzuki-Miyaura and Sonogashira coupling reactions, where both tridentate and quadridentate azetidine derivatives have formed efficient water-soluble catalysts. researchmap.jp The rigidity of the azetidine scaffold is a key advantage, leading to enhanced control of the catalytic pocket and potentially higher enantioselectivity. rsc.org For instance, new chiral ligands synthesized from azetidine and (R)-BINOL have been used to generate magnesium catalysts for the asymmetric ring-opening of aziridines. researchgate.net Similarly, copper-catalyzed reactions have been a fertile ground for azetidine ligands, enabling the difunctionalization of azetines to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. acs.org

Research has also focused on the synthesis of novel azetidine-containing ligands for palladium-catalyzed asymmetric reactions, which have shown excellent yields and enantioselectivities in the arylation of cyclic imines. researchgate.net The development of these ligands is an active area, with ongoing efforts to create more robust and efficient catalytic systems applicable in environmentally benign media. researchgate.net

Table 1: Examples of Metal-Catalyzed Asymmetric Reactions Using Chiral Azetidine Ligands
Catalyst/Ligand SystemReaction TypeSubstrate ScopeAchieved Enantioselectivity (ee)Reference
In situ Mg-catalyst with Azetidine-(R)-BINOL ligandAsymmetric Ring-Openingmeso-Aziridines with tetrazolesGood enantioselectivities researchgate.netrsc.org
Cu/Bisphosphine ComplexAsymmetric Boryl AllylationAzetinesComplete regio-, enantio-, and diastereoselectivities acs.org
Pd-complex with Spiro Indane-Phosphine-Oxazoline LigandAsymmetric ArylationCyclic N-sulfonyl iminesUp to 99% ee researchgate.net
Tantalum CatalystHydroaminoalkylation/CyclizationAminoalkenesN/A (Focus on synthesis) rsc.org

Organocatalysis, which uses small organic molecules to catalyze reactions, has gained prominence for being an environmentally benign and cost-effective alternative to metal catalysis. researchgate.net Chiral azetidines, particularly derivatives of azetidine-2-carboxylic acid (a proline analogue), are effective organocatalysts. researchgate.net They have been utilized to induce asymmetry in various chemical transformations.

Recent studies have demonstrated the use of isothiourea-based organocatalysts to achieve the enantioselective Current time information in Bangalore, IN.acs.org-Stevens rearrangement of azetidinium salts. figshare.comresearchgate.netnih.govresearchgate.netchemrxiv.org This reaction allows for the ring expansion of azetidines to produce highly functionalized and chiral 4-alkylideneproline derivatives with good yields and enantiomeric ratios, which can be further enhanced through recrystallization. figshare.comnih.gov Such protocols expand the synthetic utility of azetidines, transforming them into other valuable heterocyclic scaffolds. researchgate.netresearchgate.net

Furthermore, azetidine derivatives can be employed in Passerini reactions to create polyfunctionalized molecules that serve as precursors to complex, bridged bicyclic nitrogen heterocycles. mdpi.com These resulting structures have potential applications as chiral organocatalysts themselves, for example, in iminium-enamine catalysis or phase-transfer catalysis. mdpi.com The development of organocatalytic methods that tolerate N-heterocycles like azetidine is a valuable area of research, as these motifs are common in bioactive compounds. researchgate.net

Polymerization Chemistry of Azetidine Derivatives

The ring strain inherent in the azetidine molecule makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyamines. These polymers have a wide range of potential applications, including in CO2 capture, as antimicrobial coatings, and for gene transfection. acs.orgrsc.org

The cationic ring-opening polymerization (CROP) of azetidine and its N-alkylated derivatives is a well-established method for producing poly(propylenimine) (PPI) and related polyamines. acs.orgugent.beresearchgate.net The polymerization is typically initiated by acids and proceeds via a cationic mechanism involving a strained azetidinium ion as the active species. acs.orgrsc.org The unsubstituted azetidine monomer polymerizes to form hyperbranched poly(trimethylenimine) (hbPTMI). rsc.org

A key characteristic of azetidine CROP is that the monomer is often more basic than the resulting polymer, which can lead to a "living" polymerization character with slow termination rates. researchgate.netacs.org However, this process can be complex; studies have shown that the polymerization of unsubstituted azetidine can initially form a significant amount of dimer (N-(3-aminopropyl)azetidine), which then polymerizes further. rsc.orgacs.org This complexity makes controlling the final polymer architecture challenging. rsc.org

A major challenge in azetidine polymerization is controlling the polymer's molecular weight, dispersity, and architecture (e.g., linear vs. branched). rsc.orgrsc.org While CROP typically yields hyperbranched structures, significant progress has been made in developing methodologies for producing linear polyamines from azetidine derivatives. rsc.orgnsf.gov

A key breakthrough is the anionic ring-opening polymerization (AROP) of N-activated azetidines, such as N-(tolylsulfonyl)azetidines. nsf.gov This approach allows for the synthesis of linear poly(trimethylenimine) (LPTMI) with a high degree of control, exhibiting characteristics of a living polymerization. This control enables the creation of well-defined block copolymers. The high barrier to ring-opening for N-sulfonylazetidines can be exploited to produce block copolymers in a closed system by sequential monomer addition and temperature adjustment. nsf.gov The development of these controlled polymerization techniques is crucial for creating advanced macromolecular architectures and functional materials from azetidine-based monomers. rsc.org

Table 2: Comparison of Azetidine Polymerization Methods
Polymerization MethodMonomer TypeTypical InitiatorPolymer ArchitectureControlReference
Cationic Ring-Opening Polymerization (CROP)Azetidine, N-AlkylazetidinesAcids (e.g., HClO₄)HyperbranchedLow to Moderate acs.orgrsc.org
Anionic Ring-Opening Polymerization (AROP)N-SulfonylazetidinesNucleophiles (e.g., phosphazene bases)LinearHigh (Living) nsf.gov

Azetidines in the Design of High-Performance Materials (e.g., Energetic Materials)

The unique properties of the azetidine ring, including its significant ring strain (~25.5 kcal/mol), make it an attractive scaffold for high-performance materials, particularly energetic materials. acs.orgnih.gov The incorporation of azetidine moieties can increase the heat of formation, a key factor in the performance of energetic compounds. nih.gov

Recent research has focused on synthesizing densely functionalized azetidines to serve as novel energetic materials. A visible-light-mediated aza Paternò–Büchi reaction has been reported as a scalable method to produce various azetidines. acs.org By carefully tuning the regio- and stereochemistry of substituents on the azetidine ring, researchers can starkly alter the physical properties of the resulting materials. This tunability allows for the design of compounds with specific characteristics, such as low-melting solids suitable for melt-castable explosives or even liquid propellant plasticizers. acs.orgnih.gov

Furthermore, azetidine structures have been combined with other nitrogen-rich heterocyclic systems, like 1,2,4-triazoles, to design new polycyclic energetic compounds. bohrium.comrsc.orgnih.gov This strategy has been shown to effectively increase the density and thermal stability of the materials, with some synthesized compounds exhibiting high decomposition temperatures (>200 °C). bohrium.comrsc.org The introduction of the strained azetidine ring is thus an effective strategy for developing next-generation energetic materials with enhanced performance and tailored physical properties. acs.orgrsc.org

Table 3: Properties of Azetidine-Based Polycyclic Energetic Compounds
Compound StructureDecomposition Temp. (°C)Crystal Density (g cm⁻³)Key FeatureReference
Polycyclic 1,2,4-Triazole with Azetidine>2001.815High thermal stability bohrium.com
Azetidine combined with azobis-1,2,4-triazole>200N/AImproved density and stability rsc.org
Photochemically synthesized dinitro-azetidinesVaries (e.g., 108-112)Varies (e.g., 1.62)Tunable melt-points based on stereochemistry acs.org

Bioisosteric Replacements and Conformational Locks in Molecular Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to create a novel compound with improved biological activity or pharmacokinetic profiles, is a cornerstone of modern medicinal chemistry. tcichemicals.com The azetidine scaffold has emerged as a privileged structure in this context, often used to replace other cyclic systems like piperidine, pyrrolidine, or even acyclic fragments. chemrxiv.org

The constrained nature of the azetidine ring makes it an excellent conformational lock. enamine.net By incorporating an azetidine moiety, chemists can reduce the conformational flexibility of a molecule, leading to a more defined three-dimensional structure. enamine.net This pre-organization can enhance binding affinity to biological targets by minimizing the entropic penalty upon binding. enamine.net For instance, azetidine derivatives have been explored as conformationally constrained analogs of gamma-aminobutyric acid (GABA), demonstrating their potential as GABA-uptake inhibitors. nih.gov

The application of azetidines as bioisosteres extends to various therapeutic areas. In the development of inhibitors for the hepatitis C virus (HCV) NS3/4A serine protease, a 2,4-disubstituted azetidine was successfully used as a bioisosteric replacement for proline. nih.gov This substitution was guided by molecular modeling and resulted in a novel series of potent and selective inhibitors. nih.gov Similarly, in the pursuit of new STAT3 inhibitors, the replacement of an R-proline-amide with an R-azetidine-2-carboxamide led to compounds with sub-micromolar potency. acs.org

The introduction of azetidine rings can also favorably modulate physicochemical properties. Their three-dimensional character can lead to improved solubility and metabolic stability compared to more planar aromatic systems. tcichemicals.comchemrxiv.org This has been a key driver for their increased use in drug discovery programs. chemrxiv.org

Table 1: Examples of Azetidine Scaffolds as Bioisosteric Replacements

Original MoietyAzetidine ReplacementTherapeutic Target/ApplicationReference
Proline2,4-disubstituted azetidineHCV NS3/4A protease nih.gov
Piperidine3-Hydroxy-3-(4-methoxyphenyl)azetidineGABA-uptake inhibitor nih.gov
R-proline-amideR-azetidine-2-carboxamideSTAT3 inhibitor acs.org
3-alpha-oxyazetidine3-aminoazetidineTriple reuptake inhibitors cambridgemedchemconsulting.com

Integration of Advanced Automation and AI in Azetidine Chemistry Research

The synthesis of complex molecules, including those containing strained ring systems like azetidines, is increasingly benefiting from the integration of advanced automation and artificial intelligence (AI). nih.gov These technologies are streamlining the research and development process, from synthetic route planning to automated execution of chemical reactions.

Automated synthesis platforms, often coupled with high-throughput screening, are accelerating the exploration of chemical space around the azetidine scaffold. These systems can perform numerous reactions in parallel, varying substrates and conditions to rapidly generate libraries of compounds for biological evaluation. nih.gov An end-to-end automated synthesis of C(sp3)-enriched drug-like molecules, including those with azetidine cores, has been demonstrated, showcasing the power of combining automated liquid-liquid extraction with Negishi coupling. nih.gov

The development of new synthetic methodologies for azetidines is also being advanced by these technologies. For instance, photocatalysis has emerged as a powerful tool for constructing small rings, and its combination with automation can lead to the rapid discovery and optimization of novel azetidine syntheses. chemrxiv.orgspringernature.com

Table 2: Impact of Automation and AI in Azetidine Chemistry

TechnologyApplication in Azetidine ChemistryKey Benefits
Artificial Intelligence (AI) Retrosynthetic planning for complex azetidine targets. chemical.aiProposes novel and efficient synthetic routes, accelerates drug discovery. chemical.ai
Automated Synthesis High-throughput synthesis of azetidine libraries. nih.govEnables rapid exploration of structure-activity relationships, increases research productivity. nih.gov
Automated Liquid-Liquid Extraction Purification of synthesized azetidine-containing molecules. nih.govStreamlines downstream processing, improves efficiency of the overall workflow. nih.gov
High-Throughput Screening Evaluation of biological activity of azetidine libraries.Facilitates rapid identification of lead compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(but-3-en-2-yloxy)azetidine, and how do reaction conditions influence cyclization efficiency?

  • Methodological Answer : The synthesis of azetidine derivatives often involves cyclization of amines with appropriate electrophiles. For example, iodoazetidine formation from substituted amines under Lewis acid catalysis achieves high conversion rates (e.g., >90% yield). Key variables include solvent polarity, temperature (typically 60–80°C), and substituent effects. Electron-donating groups (e.g., -OMe) on aromatic R1 substituents enhance azetidine-to-pyrrolidine ratios, while steric hindrance at R2 (e.g., benzylic groups) favors azetidine formation . For this compound, tert-butyl carbamate intermediates (e.g., tert-butyl (1-(but-3-en-2-yloxy)-2,2,2-trifluoroethyl)carbamate) can be functionalized via alkyne coupling or nucleophilic substitution, with diastereomer separation achieved via column chromatography .

Q. How can NMR spectroscopy and mass spectrometry be employed to confirm the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H-NMR coupling constants (e.g., J=5.87.2HzJ = 5.8–7.2 \, \text{Hz}) between azetidine ring protons indicate ring puckering and substituent orientation. 13C^{13}\text{C}-NMR identifies carbonyl or ether linkages (e.g., 70–80 ppm for C-O-C).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C7H11NOC_7H_{11}NO, [M+H]+^+ = 142.0863). Purity is assessed via LC-MS with >95% area under the curve.
    • Reference : Similar azetidine derivatives (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) were validated using these techniques .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility (>50 mg/mL), while aqueous buffers (pH 7.4) may require co-solvents (e.g., 10% ethanol).
  • Stability : Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation. Stability in DMSO-d6_6 should be monitored via weekly 1^1H-NMR for decomposition (e.g., allyl ether cleavage) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Chiral phosphoric acid (CPA) catalysts enable desymmetrization via hydrogen-bond activation. Computational studies (DFT) reveal that electron-withdrawing R1 groups lower activation energy (ΔG^\ddagger) by stabilizing transition states. For example, 3-methoxy substituents reduce ΔG^\ddagger by 2.3 kcal/mol compared to 4-methoxy analogs. Steric bulk at R2 (e.g., adamantyl) improves enantiomeric excess (ee >90%) by restricting rotational freedom . Experimental validation involves chiral HPLC (e.g., Chiralpak IA column) and polarimetry.

Q. What experimental strategies resolve contradictions in biological activity data for this compound analogs (e.g., cytotoxicity vs. neuroprotection)?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MTT assays across concentrations (1 nM–100 μM) to identify biphasic effects (e.g., neuroprotection at low doses, cytotoxicity at high doses).
  • Pathway-Specific Inhibitors : Use ROS scavengers (e.g., NAC) or NLRP3 inhibitors (e.g., MCC950) to isolate mechanisms. For example, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride showed reduced neurotoxicity in SH-SY5Y cells when co-treated with NAC, implicating ROS-mediated pathways .
  • Transcriptomics : RNA-seq can identify off-target gene regulation (e.g., MAPK vs. NF-κB dominance).

Q. How can computational modeling predict the regioselectivity of azetidine ring-opening reactions in this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states for nucleophilic attacks (e.g., SN2 at C2 vs. C3). Fukui indices identify electrophilic hotspots (e.g., C2: 0.45 vs. C3: 0.32).
  • MD Simulations : Solvent effects (e.g., water vs. THF) alter activation barriers by stabilizing charged intermediates. For instance, aqueous environments favor γ-lactam formation over oxazinanone .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.